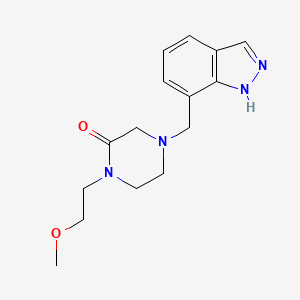![molecular formula C18H24N4O2 B7647408 1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647408.png)
1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP and is a piperazinone derivative that belongs to the class of psychoactive drugs.
Mechanism of Action
MPP acts by binding to the serotonin transporter and inhibiting the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling, which has been shown to have antidepressant and anxiolytic effects. MPP also acts as a sigma receptor agonist, which has been implicated in the modulation of various neurotransmitter systems.
Biochemical and physiological effects:
MPP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and other psychiatric symptoms. MPP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in laboratory experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. MPP has also been shown to have high selectivity for the serotonin transporter, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, MPP has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on MPP. One area of interest is its potential use in the treatment of depression and anxiety disorders. MPP has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the role of MPP in modulating neuroinflammation and oxidative stress, which may have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of MPP and to develop more selective and potent derivatives.
Synthesis Methods
The synthesis of MPP involves the reaction of 1-methyl-3-phenylpyrazole-4-carbaldehyde with 2-piperazin-1-ylethanol in the presence of a reducing agent. The reaction results in the formation of MPP as a white crystalline powder.
Scientific Research Applications
MPP has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit potent activity as a selective serotonin reuptake inhibitor (SSRI) and a sigma receptor agonist. These properties make MPP a promising candidate for the treatment of various psychiatric and neurological disorders.
properties
IUPAC Name |
1-(2-methoxyethyl)-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-20-12-16(18(19-20)15-6-4-3-5-7-15)13-21-8-9-22(10-11-24-2)17(23)14-21/h3-7,12H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPOOCOADOSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN3CCN(C(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)

![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)



![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)
![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7647403.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)

